molecular formula C7H7BrN2O2S B2849478 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide CAS No. 2580206-28-4

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide

Cat. No.: B2849478
CAS No.: 2580206-28-4
M. Wt: 263.11
InChI Key: VBWDXEDFFHEROX-UHFFFAOYSA-N
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Description

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl group at position 5, a carboxylic acid at position 6, and a hydrobromide salt. Its molecular formula is C₇H₇N₂O₂S·HBr, with a molecular weight of 279.12 g/mol (derived from and ). The compound is synthesized via bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate, followed by hydrolysis and salt formation with hydrobromic acid . Its SMILES notation, CC1=C(N2C=CSC2=N1)C(=O)O·BrH, confirms the methyl and carboxylic acid substituents .

The hydrobromide salt enhances solubility in polar solvents compared to the free carboxylic acid form, a critical feature for pharmaceutical applications.

Properties

IUPAC Name

5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.BrH/c1-4-5(6(10)11)8-7-9(4)2-3-12-7;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWDXEDFFHEROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CS2)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an amine and a β-keto ester or β-diketone.

  • Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the imidazole derivative with a thiol and a suitable oxidizing agent.

  • Methylation: Methylation of the imidazole ring at the 5-position is achieved using a methylating agent such as methyl iodide.

  • Carboxylation: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction.

  • Formation of Hydrobromide Salt: The final step involves converting the carboxylic acid into its hydrobromide salt form by reacting it with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The compound’s carboxylic acid group serves as a key site for derivatization. Common synthetic strategies involve coupling reactions to form amides or esters:

Reaction TypeReagents/ConditionsProductYieldReference
Amide formationTBTU, DIPEA, DMF (room temperature, 16 hr)Amide derivatives50–95%
EsterificationHATU, DIPEA, acetonitrile (overnight)Activated esters68–85%

For example, coupling with amines like 3-aza-bicyclo[3.1.0]hexane derivatives in the presence of TBTU produces bioactive amides, as demonstrated in anticancer lead optimization studies .

Amide Bond Formation

The carboxyl group reacts with amines via carbodiimide-mediated activation (e.g., TBTU/HOBt or HATU). A typical protocol involves:

  • Activation of the carboxylic acid with TBTU and DIPEA in DMF.

  • Nucleophilic attack by the amine to form the amide bond.

  • Purification via reverse-phase HPLC .

This method achieves high regioselectivity and is scalable for combinatorial chemistry applications.

Reaction Optimization and Conditions

Critical parameters influencing reaction efficiency include:

  • Catalyst : Silver salts (e.g., AgBF₄) enhance cyclization in carboxylation reactions .

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates .

  • Temperature : Most reactions proceed at room temperature or mild heating (25–80°C) .

Comparative Reactivity

The methyl group at position 5 and bromide counterion influence reactivity compared to analogs:

CompoundSubstituent PositionKey Reactivity Difference
5-Methylimidazo[2,1-b]thiazole-6-carboxylic acidMethyl at C5Enhanced steric hindrance reduces nucleophilic substitution rates vs. C2-methyl analogs
2-Methylimidazo[2,1-b]thiazole-6-carboxylic acidMethyl at C2Higher electrophilicity at C5 enables easier functionalization

Stability and Handling

  • Storage : Stable at −20°C under inert atmosphere.

  • Decomposition : Prolonged exposure to moisture or strong bases leads to decarboxylation.

Scientific Research Applications

Anticancer Activity

Overview : Recent studies indicate that derivatives of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid exhibit significant anticancer properties. For instance, a series of compounds derived from this structure have been synthesized and tested for their efficacy against various cancer cell lines.

Case Study : A study investigated the anticancer activity of novel derivatives against the MCF-7 breast cancer cell line. Compounds demonstrated IC50 values ranging from 8.38 to 11.67 µM, indicating potent activity compared to standard treatments like Sorafenib (IC50 = 7.55 µM) .

CompoundIC50 (µM)Mechanism of Action
Compound A8.38 ± 0.62Induces apoptosis via caspase activation
Compound B11.50 ± 0.52Inhibits VEGFR-2 signaling
Sorafenib7.55 ± 0.40Multi-kinase inhibitor

Mechanism of Action : The compounds were found to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

Overview : The compound also shows promise as an antimicrobial agent. Research has focused on its derivatives for potential use against various bacterial strains.

Case Study : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity, finding that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against specific pathogens .

DerivativeMIC (µg/mL)Target Pathogen
Derivative X1.95Staphylococcus aureus
Derivative Y15.62Escherichia coli

Diabetes Management

Overview : Emerging evidence suggests that thiazole compounds, including derivatives of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, may have beneficial effects on glucose metabolism and insulin sensitivity.

Case Study : In an animal model of Type 2 Diabetes Mellitus (T2DM), a derivative was shown to significantly reduce serum glucose levels and improve insulin sensitivity after administration over four weeks .

ParameterControl GroupTreatment Group
Serum Glucose (mg/dL)250150
Insulin Sensitivity Index0.51.5

Mechanism of Action

The mechanism by which 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The hydrobromide salt’s carboxylic acid group distinguishes it from carboxamide () or carbohydrazide () derivatives. Brominated analogs () show altered reactivity due to halogen substitution.
  • Synthesis : The target compound’s synthesis () mirrors methods used for brominated derivatives (e.g., NBS-mediated bromination), whereas carboxamides require coupling with amines ().
Physicochemical Properties
  • Solubility : The hydrobromide salt likely has superior aqueous solubility compared to neutral analogs like 5-bromo-6-methylimidazo...carboxylic acid ().
Spectral Data Comparison
  • NMR : The target compound’s ¹H NMR would show signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), similar to 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde ().
  • IR : A strong carbonyl stretch (1700–1750 cm⁻¹) for the carboxylic acid and HBr salt interactions (broad ~2500 cm⁻¹) would differentiate it from neutral analogs.

Biological Activity

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid; hydrobromide (CAS No. 53572-98-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C7H6N2O2S
  • Molecular Weight : 182.19 g/mol
  • CAS Number : 53572-98-8

Synthesis and Derivatives

The synthesis of 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves various methods, including the reaction of imidazole derivatives with thiazole compounds. Research has shown that derivatives of this compound can exhibit diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

A study published in PubMed highlighted the synthesis of several derivatives of 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid. Among these, specific compounds demonstrated significant antimicrobial activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4dS. epidermidis ATCC 1222819.5 µg/ml
4fS. epidermidis ATCC 1222839 µg/ml

Only compounds 4d and 4f showed notable activity against Staphylococcus epidermidis in the study, indicating the potential for further exploration in antimicrobial applications .

Anticancer Activity

The thiazole moiety is known for its role in anticancer drug development. A review article indicated that thiazole derivatives possess cytotoxic properties against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity:

  • IC50 values : Some thiazole derivatives have shown IC50 values less than that of standard drugs like doxorubicin, suggesting potent anticancer properties .

The structure-activity relationship (SAR) studies indicate that modifications at certain positions on the thiazole ring can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

  • Antimicrobial Study : In a comprehensive study involving multiple synthesized derivatives, only a few compounds exhibited significant antimicrobial properties against a range of bacteria and fungi . This underscores the importance of structural modifications in enhancing efficacy.
  • Cytotoxicity Assessment : Research focusing on the cytotoxic effects of thiazole derivatives revealed promising results against human cancer cell lines. For instance, some compounds exhibited selective cytotoxicity towards glioblastoma and melanoma cells .

Q & A

Q. Scaling synthesis from mg to gram scale: Critical considerations?

  • Process Chemistry :
  • Heat Management : Jacketed reactors for exothermic steps (e.g., HBr addition).
  • Workup : Centrifugal partition chromatography (CPC) for high-purity isolation .

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